4-(2-Amino-6-chloro-9H-purin-9-yl)-1,3-dioxolane-2-methanol
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Overview
Description
4-(2-Amino-6-chloro-9H-purin-9-yl)-1,3-dioxolane-2-methanol, also known as acyclovir, is a synthetic nucleoside analogue that has been widely used as an antiviral drug. It was first synthesized in the 1970s and has since become an important tool in the treatment of viral infections.
Mechanism Of Action
Acyclovir works by inhibiting the viral DNA polymerase, which is essential for the replication of the virus. It is selectively phosphorylated by the viral thymidine kinase (TK) and incorporated into the viral DNA, causing chain termination and preventing further viral replication.
Biochemical And Physiological Effects
Acyclovir has low toxicity and is well-tolerated by most patients. It is rapidly absorbed and distributed throughout the body, with a half-life of approximately 2.5 hours. The drug is primarily excreted unchanged in the urine, with up to 80% of the dose eliminated within 24 hours. Acyclovir has been shown to have minimal effects on normal cellular processes and has no significant impact on DNA synthesis or RNA transcription.
Advantages And Limitations For Lab Experiments
Acyclovir has several advantages as a research tool, including its selective activity against viral DNA polymerase and its low toxicity. However, its use is limited by the fact that it is only effective against certain viruses and is not active against all strains of HSV or VZV. In addition, the development of resistance to 4-(2-Amino-6-chloro-9H-purin-9-yl)-1,3-dioxolane-2-methanol is a concern, particularly in immunocompromised patients.
Future Directions
There are several areas of research that could be pursued in the future to further our understanding of 4-(2-Amino-6-chloro-9H-purin-9-yl)-1,3-dioxolane-2-methanol and its potential applications. These include:
1. Development of new analogues with improved antiviral activity and reduced toxicity.
2. Investigation of the mechanisms of resistance to 4-(2-Amino-6-chloro-9H-purin-9-yl)-1,3-dioxolane-2-methanol and development of strategies to overcome resistance.
3. Evaluation of the potential use of 4-(2-Amino-6-chloro-9H-purin-9-yl)-1,3-dioxolane-2-methanol in the treatment of other viral infections and non-viral diseases.
4. Exploration of the role of 4-(2-Amino-6-chloro-9H-purin-9-yl)-1,3-dioxolane-2-methanol in the modulation of immune responses and its potential use as an immunomodulatory agent.
5. Investigation of the effects of 4-(2-Amino-6-chloro-9H-purin-9-yl)-1,3-dioxolane-2-methanol on host cell metabolism and gene expression.
Synthesis Methods
Acyclovir can be synthesized using several methods, including nucleophilic substitution, nucleophilic addition, and cyclization. The most common method involves the reaction of 6-chloropurine with ethoxy methylene malonate to form the intermediate 6-chloro-9-(2-hydroxyethoxymethyl)purine. This intermediate is then reacted with hydroxylamine to form the acyclic nucleoside analogue, which is cyclized using acetic anhydride to form 4-(2-Amino-6-chloro-9H-purin-9-yl)-1,3-dioxolane-2-methanol.
Scientific Research Applications
Acyclovir has been extensively studied for its antiviral properties, particularly in the treatment of herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections. It has also been shown to be effective against other viruses, such as cytomegalovirus (CMV) and Epstein-Barr virus (EBV). In addition, 4-(2-Amino-6-chloro-9H-purin-9-yl)-1,3-dioxolane-2-methanol has been investigated for its potential use in the treatment of certain cancers and autoimmune diseases.
properties
CAS RN |
145514-00-7 |
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Product Name |
4-(2-Amino-6-chloro-9H-purin-9-yl)-1,3-dioxolane-2-methanol |
Molecular Formula |
C9H10ClN5O3 |
Molecular Weight |
271.66 g/mol |
IUPAC Name |
[(2R,4S)-4-(2-amino-6-chloropurin-9-yl)-1,3-dioxolan-2-yl]methanol |
InChI |
InChI=1S/C9H10ClN5O3/c10-7-6-8(14-9(11)13-7)15(3-12-6)4-2-17-5(1-16)18-4/h3-5,16H,1-2H2,(H2,11,13,14)/t4-,5+/m0/s1 |
InChI Key |
AHZYYPABMTXZCC-UHFFFAOYSA-N |
Isomeric SMILES |
C1[C@H](O[C@@H](O1)CO)N2C=NC3=C2N=C(N=C3Cl)N |
SMILES |
C1C(OC(O1)CO)N2C=NC3=C2N=C(N=C3Cl)N |
Canonical SMILES |
C1C(OC(O1)CO)N2C=NC3=C2N=C(N=C3Cl)N |
synonyms |
2-amino-6-chloropurine dioxolane 4-(2-amino-6-chloro-9H-purin-9-yl)-1,3-dioxolane-2-methanol 4-(2-amino-6-chloro-9H-purin-9-yl)-1,3-dioxolane-2-methanol, (2R-cis)-isomer ACPD cpd |
Origin of Product |
United States |
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